molecular formula C18H12N2OS2 B2813584 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide CAS No. 622344-85-8

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide

Cat. No.: B2813584
CAS No.: 622344-85-8
M. Wt: 336.43
InChI Key: VQTKNHGMSLAVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is a synthetic organic compound featuring a benzothiazole moiety linked to an N-phenylthiophene-2-carboxamide scaffold. As part of the benzothiazole class, this compound is of significant interest in medicinal chemistry and pre-clinical research for its potential as a multi-target therapeutic agent. Compounds with this core structure have been investigated as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two key enzymatic targets involved in the regulation of pain and inflammation pathways . By simultaneously inhibiting sEH, which stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs), and FAAH, which increases levels of the endocannabinoid anandamide (AEA), such dual-target inhibitors can produce synergistic antinociceptive and anti-inflammatory effects without the motor-impairing side effects associated with some analgesics like opioids . Researchers value this chemical tool for exploring polypharmacology approaches to treat neuropathic pain, inflammatory conditions, and related disorders. Its mechanism is rooted in a multi-targeted directed ligand strategy, which aims to develop a single molecule to interact with multiple biological targets, thereby potentially reducing the side effects and drug-drug interactions associated with combination therapies . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(19-12-6-2-1-3-7-12)15-10-11-16(22-15)18-20-13-8-4-5-9-14(13)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTKNHGMSLAVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxylic acid derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzothiazole moiety can be reduced using hydrogenation techniques.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide involves interaction with specific molecular targets:

Comparison with Similar Compounds

Nitrothiophene Carboxamides

  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
    • Molecular Formula : $ \text{C}{14}\text{H}{7}\text{F}{2}\text{N}{3}\text{O}{3}\text{S}{2} $
    • Purity : 99.05%
    • Activity : Enhanced antibacterial efficacy due to electron-withdrawing fluorine substituents .

Trifluoromethyl-Substituted Thiophenes

  • N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide
    • CAS : 2147485-13-8
    • Synthesis : Uses 5-(trifluoromethyl)thiophene-2-carboxylic acid and HATU-mediated coupling .
    • Activity : The trifluoromethyl group enhances lipophilicity and membrane permeability, improving bioavailability .

Benzothiazole Derivatives with Cytotoxic Activity

  • N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f)
    • Activity : Demonstrates significant cytotoxic and cytostatic effects in anticancer assays, attributed to the dichlorobenzyl group .

Triazole-Benzothiazole Hybrids

  • 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole Derivatives Activity: 6-Fluoro and 6-methyl substituents on benzothiazole show potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, comparable to ampicillin .

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (NO$2$, CF$3$): Enhance antibacterial activity by increasing electrophilicity and target binding .
  • Halogenation (Cl, F) : Improves cytotoxicity and metabolic stability, as seen in anticancer compounds .
  • Benzothiazole Modifications : Substituents at the 6-position (e.g., fluoro, methyl) significantly influence antibacterial and antitubercular potency .

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, including the benzothiazole and thiophene moieties, contribute significantly to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Structural Characteristics

The compound is characterized by the following structural components:

  • Benzothiazole Ring : Known for its role in enhancing biological activity through interactions with various biomolecules.
  • Thiophene Carboxamide : Contributes to the compound's chemical reactivity and potential for enzyme inhibition.
  • Phenyl Group : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Mechanism References
AntimicrobialDisruption of bacterial cell wall synthesis; interaction with DNA/RNA
AnticancerInduction of apoptosis in cancer cells; inhibition of cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines; modulation of immune response

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the benzothiazole moiety was found to enhance the interaction with bacterial targets, leading to increased potency.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it induces apoptosis and inhibits cell proliferation through several mechanisms, including:

  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

Case Study: In Vitro Cancer Cell Studies

In vitro studies on lung cancer cell lines (A549 and HCC827) revealed that this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The compound's ability to inhibit tumor growth was further confirmed in xenograft models.

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties by modulating cytokine production. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.